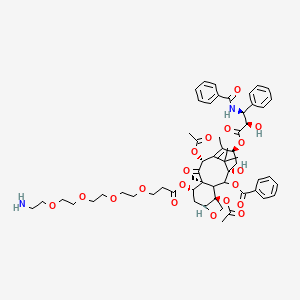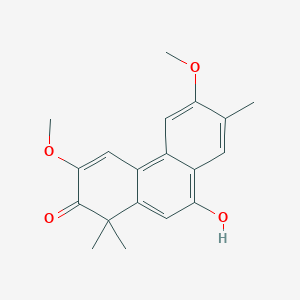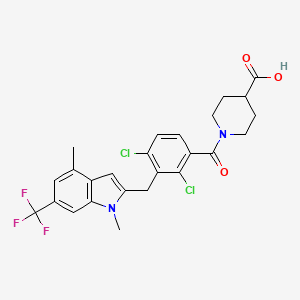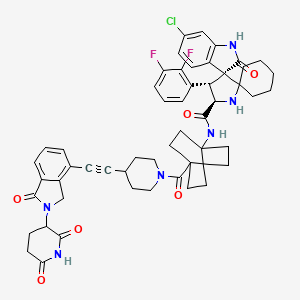
AD-227
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AD-227 is a novel potent inhibitor of the MDM2-p53 interaction.
Applications De Recherche Scientifique
Use in Alzheimer's Disease Diagnosis :
- BF-227 has been shown to have a high binding affinity to synthetic amyloid-β (Aβ) fibrils, making it a promising PET probe for in vivo detection of dense amyloid deposits in AD patients (Kudo et al., 2007).
- Clinical PET studies using BF-227 demonstrated its retention in the cerebral cortices of AD patients but not in those of normal subjects. This suggests its potential in early and precise detection of AD (Kudo et al., 2007).
Applications in Mild Cognitive Impairment (MCI) :
- A voxel-based analysis of BF-227 PET images showed abnormal distribution of BF-227 mainly in the posterior association area in MCI converters and patients with AD. This indicates BF-227's utility in predicting the progression of MCI to AD (Shao et al., 2010).
Comparative Studies with FDG-PET :
- Studies comparing BF-227 PET with FDG-PET (a glucose metabolism imaging technique) in AD cases have shown that BF-227 PET could be more specific and sensitive in differentiating AD from normal control, indicating its potential for early detection of AD pathology, even in the MCI stage (Furukawa et al., 2010).
Detection of Various Protein Misfolding Diseases :
- BF-227 has been evaluated for its ability to detect various types of misfolded proteins, not just in AD but also in other neurodegenerative disorders like dementia with Lewy bodies (DLB), showing its versatility in detecting different protein aggregates in the brain (Okamura et al., 2013).
Propriétés
Nom du produit |
AD-227 |
|---|---|
Formule moléculaire |
C32H32ClFN6O3 |
Poids moléculaire |
603.0954 |
Nom IUPAC |
6-Chloro-3-[(cyclohexylmethylamino)-[1-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]tetrazol-5-yl]methyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C32H32ClFN6O3/c33-23-12-15-25-27(16-23)36-30(32(41)42)28(25)29(35-17-20-6-2-1-3-7-20)31-37-38-39-40(31)18-21-10-13-24(14-11-21)43-19-22-8-4-5-9-26(22)34/h4-5,8-16,20,29,35-36H,1-3,6-7,17-19H2,(H,41,42) |
Clé InChI |
UTAPGZSFNPYXQF-UHFFFAOYSA-N |
SMILES |
O=C(C(N1)=C(C(NCC2CCCCC2)C3=NN=NN3CC4=CC=C(OCC5=CC=CC=C5F)C=C4)C6=C1C=C(Cl)C=C6)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AD-227; AD 227; AD227 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(4-methylphenyl)-2-pyridin-2-yl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B1192059.png)
![N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide](/img/structure/B1192065.png)